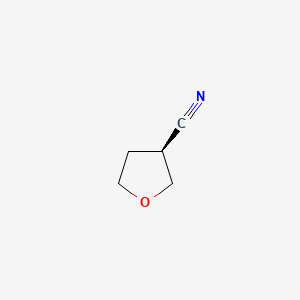
(S)-Tetrahydrofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tetrahydrofuran-3-carbonitrile (THFC) is a cyclic organic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of many compounds and its unique properties have led to its use in a variety of research and industrial applications. THFC has been studied extensively for its biochemical and physiological effects, and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
(S)-Tetrahydrofuran-3-carbonitrile: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, it can be used to synthesize molecules with potential antiviral, anticancer, or anti-inflammatory activities. The chiral center in the compound allows for the development of enantiomerically pure drugs, which can offer improved efficacy and reduced side effects .
Organic Synthesis
In organic chemistry, (S)-Tetrahydrofuran-3-carbonitrile serves as a versatile building block for the construction of complex organic molecules. It can undergo various chemical reactions, including nucleophilic additions or substitutions, to form a wide range of functionalized derivatives. These derivatives are crucial for the synthesis of natural products, active pharmaceutical ingredients (APIs), and advanced materials .
Material Science
The compound finds applications in material science, particularly in the development of novel organic materials with specific electronic or photonic properties. It can be used to synthesize monomers that polymerize to form conductive polymers or as a precursor for small molecules in organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry
(S)-Tetrahydrofuran-3-carbonitrile: can be employed as a standard or reagent in analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves, method development, and validation processes in chromatography, mass spectrometry, and spectroscopy .
Biochemistry
In biochemistry, this compound can be used to study enzyme-catalyzed reactions where it acts as a substrate or inhibitor. It can help in understanding the mechanism of action of enzymes that interact with similar substrates or in the design of enzyme inhibitors for therapeutic purposes .
Environmental Science
Environmental science research can benefit from (S)-Tetrahydrofuran-3-carbonitrile in the study of degradation processes and environmental fate of nitrile-containing compounds. It can serve as a model compound in research focused on bioremediation and the environmental impact of industrial chemicals .
Eigenschaften
IUPAC Name |
(3S)-oxolane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDNNNKGULGJK-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294790 |
Source


|
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tetrahydrofuran-3-carbonitrile | |
CAS RN |
1363378-18-0 |
Source


|
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)




![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)



![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

